molecular formula C14H12ClF3N2O B12817666 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol

Cat. No.: B12817666
M. Wt: 316.70 g/mol
InChI Key: WGWRADFMZDPUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol reflects the compound’s substituent positions and functional groups. Breaking down the nomenclature:

  • Pyrimidine core : The parent heterocycle is substituted at position 4 with a chlorine atom (C6) and fluorine (C5).
  • Butan-2-ol backbone : A four-carbon chain with a hydroxyl group at C2 links the pyrimidine and triazole moieties.
  • Aromatic substituents : A 2,4-difluorophenyl group at C2 and a 1,2,4-triazole at C1 complete the structure.

The molecular formula C₁₆H₁₃ClF₃N₅O (molecular weight: 383.75 g/mol) and CAS registry numbers 188416-35-5 (free base) and 188416-20-8 (hydrochloride salt) provide unambiguous identification. Key identifiers include the SMILES string CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O and InChIKey BQDLXFABVRRDFU-UHFFFAOYSA-N.

Table 1: Molecular Identifiers
Property Value Source
IUPAC Name 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Molecular Formula C₁₆H₁₃ClF₃N₅O
Molecular Weight 383.75 g/mol
CAS Numbers 188416-35-5 (base), 188416-20-8 (HCl)

Crystallographic Analysis and Three-Dimensional Conformation

While explicit crystallographic data (e.g., unit cell parameters) are unavailable in public repositories, the compound’s conformation can be inferred from its SMILES structure and analogs. The pyrimidine ring adopts a planar geometry, with chloro and fluoro substituents at C6 and C5 inducing electronic asymmetry. The butan-2-ol chain adopts a staggered conformation, minimizing steric clashes between the triazole and difluorophenyl groups.

The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the pyrimidine’s N3 atom, stabilizing the molecule’s folded conformation. This interaction is critical for maintaining the compound’s structural integrity in solid-state and solution phases.

Comparative Structural Analysis with Pyrimidine Derivatives

The compound shares structural motifs with antifungal agents like voriconazole, differing in substituent placement and halogenation patterns:

Table 2: Substituent Comparison with Voriconazole
Feature 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol Voriconazole
Pyrimidine Substitution Cl at C6, F at C5 F at C5, CH₃ at C6
Aromatic Group 2,4-Difluorophenyl 2,4-Difluorophenyl
Triazole Position C1 of butan-2-ol C1 of propan-2-ol

The chloro-fluoro-pyrimidine moiety enhances electrophilicity compared to voriconazole’s methyl-fluoro-pyrimidine, potentially altering substrate binding in biological targets.

Stereochemical Considerations and Chiral Center Configuration

The butan-2-ol backbone contains a chiral center at C2, yielding two enantiomers: (2R,3S) and (2S,3R) . PubChem data specify the compound as a racemic mixture (rac-6-chloro voriconazole), though resolved forms may exhibit distinct pharmacological profiles.

The hydroxyl group’s spatial orientation influences hydrogen-bonding capacity, with the (R)-configuration favoring interactions with polar residues in enzymatic active sites. Chirality also affects crystallization behavior, as evidenced by the hydrochloride salt’s propensity to form distinct polymorphs.

Figure 1: Chiral Center Configuration
      F  
      |  
Cl—Pyrimidine—C—C(OH)—C—Triazole  
      |  
      Difluorophenyl  

This stereochemical complexity underscores the need for enantioselective synthesis and analysis in future studies.

Properties

Molecular Formula

C14H12ClF3N2O

Molecular Weight

316.70 g/mol

IUPAC Name

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol

InChI

InChI=1S/C14H12ClF3N2O/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17/h3-7,21H,1-2H3

InChI Key

WGWRADFMZDPUIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

Biological Activity

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol, also known as a derivative of voriconazole, has garnered attention for its potential biological activities, particularly in the context of antifungal properties and its role as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14ClF3N5O
  • Molecular Weight : 420.22 g/mol
  • CAS Number : 188416-20-8

This compound functions primarily through inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51). By interfering with ergosterol synthesis, it disrupts fungal cell membrane integrity and function, leading to cell death. This mechanism is similar to that of other azole antifungals but with unique structural modifications that may enhance efficacy against resistant strains.

Antifungal Activity

Research indicates that 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol exhibits significant antifungal activity against various fungi, including Candida species and Aspergillus species. In vitro studies have demonstrated its effectiveness in inhibiting growth at low concentrations.

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL
Candida albicans0.25
Aspergillus fumigatus0.5
Candida glabrata0.125

Cytotoxicity Studies

While assessing the safety profile, cytotoxicity studies have shown that the compound has a selective toxicity profile. It exhibits lower cytotoxicity towards mammalian cells compared to its antifungal activity.

Cell Line IC50 (μM)
HepG2 (Liver)>100
A549 (Lung)>100
MCF7 (Breast)>100

Case Study 1: Clinical Application

A clinical study investigated the efficacy of this compound in treating invasive fungal infections in immunocompromised patients. Patients receiving treatment showed a significant reduction in fungal load compared to the control group, highlighting its potential as a therapeutic agent.

Case Study 2: Resistance Mechanism Exploration

Another study focused on the resistance mechanisms developed by Candida species against azole antifungals. The introduction of this compound was found to overcome some resistance pathways, suggesting its utility in treating resistant fungal infections.

Comparison with Similar Compounds

Hydrochloride Derivatives

The hydrochloride salt (CAS: 188416-20-8 or 639-694-0, molecular formula: C₁₆H₁₄Cl₂F₃N₅O) exhibits distinct physicochemical properties:

  • Molecular Weight : 420.2165 vs. 383.76 (base compound) .
  • Solubility : Enhanced aqueous solubility due to ionic character, facilitating pharmaceutical formulation .
  • Stability : Requires storage at -20°C under inert atmosphere, similar to the base compound but with stricter handling protocols .
Property Base Compound Hydrochloride Salt
Molecular Weight 383.76 420.2165
Storage Conditions -20°C (inert atmosphere) -20°C (inert atmosphere)
Hazard Statements H301, H341, H351 Similar hazards, Class 6.1

3-Chloro-1H-1,2,4-Triazole Substituted Analog

A structurally modified variant (CAS: 848469-29-4, molecular formula: C₁₆H₁₃Cl₃F₃N₅O) replaces the 1H-1,2,4-triazole group with a 3-chloro-1H-1,2,4-triazole moiety :

  • Molecular Weight : 454.66 vs. 383.76 (base compound).
  • Synthetic Complexity : Additional chlorine increases steric hindrance, complicating stereoselective synthesis .

Stereoisomeric Forms

The (2R,3S/2S,3R) diastereomers are critical for voriconazole’s antifungal activity. Key differences include:

  • Chiral Purity : Manufacturing processes achieve >99.9% enantiomeric excess for the active (2R,3S) form, minimizing impurities (<0.1%) .
  • Thermodynamic Stability: The hydrochloride form’s melting point (550.9°C) and boiling point (287°C) suggest higher stability than non-salt forms .

Pyrimidine-Based Analogs

Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-phenylfuro[2,3-b]pyridine-3-carboxamide () share structural motifs but differ in core heterocycles:

  • Heterocycle : Furopyridine vs. pyrimidine, altering electronic properties and target binding.
  • Functional Groups: The absence of a triazole group reduces specificity for fungal lanosterol 14α-demethylase .

Preparation Methods

Step 1: Synthesis of Pyrimidine Derivative

The pyrimidine derivative, 6-chloro-5-fluoropyrimidine, is synthesized through halogenation reactions. Chlorination and fluorination are performed on a pyrimidine precursor under controlled conditions to ensure selective substitution.

Key Reagents :

  • Chlorinating agents (e.g., thionyl chloride)
  • Fluorinating agents (e.g., Selectfluor)

Reaction Conditions :

  • Temperature: Moderate (50–80°C)
  • Solvent: Acetonitrile or dichloromethane

Step 2: Preparation of Difluorophenyl Intermediate

The difluorophenyl group is synthesized by selective fluorination of a phenolic or phenyl precursor. This step ensures the introduction of fluorine atoms at the desired positions (2,4-difluoro).

Key Reagents :

  • Fluorinating agents (e.g., potassium fluoride)
  • Catalysts: Silver fluoride for regioselectivity

Reaction Conditions :

  • Temperature: Elevated (100–150°C)
  • Solvent: Dimethyl sulfoxide (DMSO)

Step 3: Coupling of Pyrimidine and Difluorophenyl Groups

The pyrimidine derivative is coupled with the difluorophenyl intermediate using a Grignard or organolithium reagent. This step forms the core structure of the target compound.

Key Reagents :

  • Grignard reagents (e.g., phenylmagnesium bromide)
  • Base: Potassium carbonate or sodium hydride

Reaction Conditions :

  • Temperature: Low to moderate (-10 to 25°C)
  • Solvent: Tetrahydrofuran (THF)

Step 4: Introduction of Hydroxyl Group

The hydroxyl group at the secondary carbon is introduced via reduction of a keto intermediate or direct hydrolysis.

Reduction Method :

  • Reagents :
    • Lithium aluminum hydride (LAH) for strong reduction
    • Sodium borohydride for mild reduction
  • Conditions :
    • Temperature: Room temperature
    • Solvent: Ethanol or THF

Hydrolysis Method :

  • Reagents :
    • Acidic or basic hydrolysis agents (e.g., hydrochloric acid, sodium hydroxide)
  • Conditions :
    • Temperature: Moderate (50–70°C)
    • Solvent: Water or ethanol-water mixture

Reaction Optimization and Purification

Reaction Optimization

To achieve high yields and purity:

  • Use anhydrous conditions to prevent side reactions.
  • Employ inert atmospheres (argon or nitrogen) during sensitive steps.
  • Optimize reaction times and temperatures for each step.

Purification Techniques

The final product is purified using:

Data Summary Table

Step Reagents/Conditions Outcome/Intermediate Formed
Pyrimidine derivative Thionyl chloride, Selectfluor; solvent: CH3CN 6-Chloro-5-fluoropyrimidine
Difluorophenyl synthesis Potassium fluoride; solvent: DMSO 2,4-Difluorophenyl compound
Coupling reaction Grignard reagent; solvent: THF Coupled pyrimidine-difluorophenyl compound
Hydroxyl group addition LAH or NaBH4; solvent: THF/Ethanol Final compound

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol?

A multi-step approach is typically employed:

  • Step 1 : Condensation of fluorinated pyrimidine precursors (e.g., 6-chloro-5-fluoropyrimidin-4-amine) with difluorophenyl ketones under basic conditions to form the pyrimidine core .
  • Step 2 : Stereoselective alkylation at the butan-2-ol moiety, often using Grignard reagents or organozinc intermediates to control regiochemistry .
  • Step 3 : Protection/deprotection of functional groups (e.g., triazole in related hydrochloride salts) to avoid side reactions during purification .
    Key Consideration : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of fluorinated intermediates.

Basic: How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

  • X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomers (e.g., (2R,3S) vs. (2S,3R)) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Distinct splitting patterns for fluorine-coupled protons (e.g., pyrimidine C-H at δ 8.2–8.5 ppm) and diastereotopic methyl groups .
    • NOESY : Confirms spatial proximity of fluorophenyl and pyrimidine substituents .
      Validation : Compare experimental data with computed spectra (DFT/B3LYP) to resolve ambiguities .

Advanced: What methodologies address challenges in chiral resolution of stereoisomers?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IG) with hexane:IPA mobile phases to separate enantiomers .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .
    Troubleshooting : Optimize temperature (4–25°C) to mitigate racemization during purification.

Advanced: How should researchers resolve contradictions in physicochemical data (e.g., melting points, solubility)?

  • Reproducibility Checks : Verify purity via HPLC (≥95%) and exclude hygroscopicity artifacts .
  • DSC/TGA Analysis : Differentiate polymorphic forms (e.g., hydrate vs. anhydrous) that affect thermal properties .
  • Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) to account for pH-dependent fluorophenyl group ionization .

Advanced: What strategies optimize solubility for in vitro assays without compromising stability?

  • Co-Solvent Systems : Combine DMSO (≤10%) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt Formation : Hydrochloride salts (as in related analogs) improve crystallinity and dissolution rates .
    Caution : Avoid prolonged sonication, which may degrade the fluoropyrimidine ring.

Advanced: How can computational tools predict biological activity or off-target interactions?

  • QSAR Modeling : Train models using pyrimidine derivatives with known antifungal/antibacterial activity (e.g., substituent electronegativity correlates with target binding) .
  • Molecular Docking : Map interactions with CYP450 isoforms (e.g., CYP2C9) to assess metabolic liability .
    Validation : Cross-reference with in vitro cytochrome inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.